Antifungal Potency Against Candida albicans: Head-to-Head Within the 3-Benzoylmethylthio Series
The 4-ethyl analog 3a exhibited an MIC of 25 µg mL⁻¹ against Candida albicans ATCC 10231, matching the 4-phenyl analog 3c (MIC = 25 µg mL⁻¹) and showing 2-fold superior potency to the 4-(4-methoxyphenyl) analog 3g (MIC = 50 µg mL⁻¹) . The thione precursor 2a and the thiosemicarbazide intermediate 1c each required 50 µg mL⁻¹ to achieve the same effect . All compounds were less potent than the clinical comparator fluconazole (MIC = 0.5 µg mL⁻¹), but 3a and 3c fell between the intermediate and resistant categories defined for flucytosine .
| Evidence Dimension | In vitro antifungal MIC against Candida albicans ATCC 10231 |
|---|---|
| Target Compound Data | MIC = 25 µg mL⁻¹ (compound 3a) |
| Comparator Or Baseline | 3c (4-phenyl): 25 µg mL⁻¹; 3g (4-methoxyphenyl): 50 µg mL⁻¹; 2a (thione): 50 µg mL⁻¹; 1c (thiosemicarbazide): 50 µg mL⁻¹; fluconazole: 0.5 µg mL⁻¹ |
| Quantified Difference | 2-fold more potent than 3g, 2a, and 1c; 50-fold less potent than fluconazole |
| Conditions | Broth macrodilution method; RPMI 1640 medium buffered with MOPS; inoculum ~10⁶ c.f.u. mL⁻¹; incubation at 37 °C |
Why This Matters
For procurement decisions in antifungal screening programs, 3a provides the highest potency among the 4-alkyl-substituted analogs, making it the preferred candidate when a non-halogenated, non-aryl 4-substituent is desired for metabolic or synthetic tractability.
- [1] Gülerman, N. N., Doğan, H. N., Rollas, S., Johansson, C., & Çelik, C. (2001). Synthesis and structure elucidation of some new thioether derivatives of 1,2,4-triazoline-3-thiones and their antimicrobial activities. Il Farmaco, 56(12), 953–958. https://doi.org/10.1016/S0014-827X(01)01167-3 View Source
